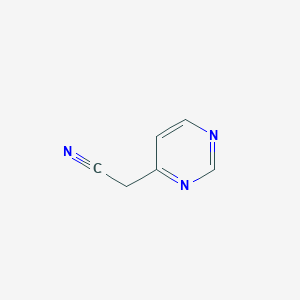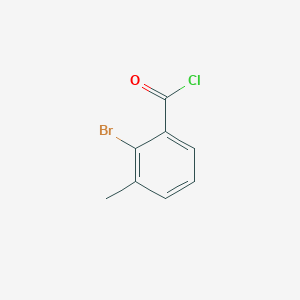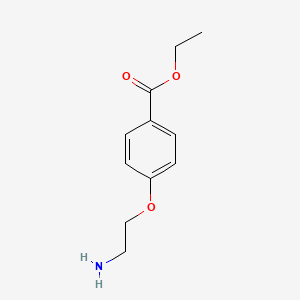
1-(2,2,2-Trifluoroethyl)naphthalene
Descripción general
Descripción
The compound "1-(2,2,2-Trifluoroethyl)naphthalene" is not directly mentioned in the provided papers, but related compounds with trifluoromethyl groups and naphthalene structures are discussed. These compounds are of interest due to their unique physical and chemical properties, which are influenced by the presence of fluorinated groups and the naphthalene core.
Synthesis Analysis
The synthesis of related fluorinated naphthalene compounds involves nucleophilic substitution reactions and catalytic reductions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride and 1,6-dihydroxynaphthalene, followed by reduction with hydrazine and Pd/C in ethanol . Another example is the synthesis of 1,1-difluorocyclopropa[a]naphthalene, which was prepared from 4-bromo-1,2-dihydronaphthalene through carbene addition, benzylic bromination, and bidehydrohalogenation .
Molecular Structure Analysis
The molecular structures of fluorinated naphthalene derivatives have been studied using various techniques such as X-ray crystallography, NMR, and theoretical calculations. For example, the crystal structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate showed significant out-of-plane deformations due to strong intramolecular hydrogen bonding . The molecular structure of 2-germanaphthalene was analyzed using NMR, UV-vis, Raman spectra, and X-ray crystallography, revealing a planar naphthalene ring .
Chemical Reactions Analysis
The chemical reactivity of fluorinated naphthalene compounds can be influenced by the presence of the trifluoromethyl group. For instance, trifluoromethylation of perylene and naphthalene imides and diimides makes their one-electron reduction potentials more positive, affecting their electron-accepting abilities . Additionally, a highly congested PPh2- and BMes2-functionalized 1,8-naphthalene molecule showed reactivity with halogen molecules, leading to the insertion of an oxygen atom between the P and B atom .
Physical and Chemical Properties Analysis
Fluorinated naphthalene derivatives exhibit unique physical and chemical properties. The polyimides derived from the trifluoromethyl-substituted bis(ether amine) monomer showed low moisture absorptions, low dielectric constants, and excellent thermal stability . The crystal structures of chloro-amino-naphthalene-diones revealed non-planar molecules with hydrogen bonding interactions . The structural study of 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates indicated intramolecular charge-transfer interactions .
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bond Analysis
- Molecular Structure Enhancement : The addition of bulky spherically shaped substituents, such as trifluoroethyl groups, to naphthalene rings can significantly enhance molecular structures. This modification leads to the compression of hydrogen bonds, achieving record shortness in hydrogen bonds for certain naphthalene derivatives (Ozeryanskii et al., 2021).
Environmental and Atmospheric Studies
- Atmospheric Pollution Analysis : Studies on naphthalene derivatives have contributed to understanding the formation of secondary organic aerosol (SOA) during haze events. These insights are crucial for environmental monitoring and developing strategies to mitigate urban air pollution (Huang et al., 2019).
Fluorescence and Optical Properties
- Development of Fluorescent Compounds : Naphthalene derivatives, including those with trifluoroethyl groups, have been synthesized for their fluorescent properties. These compounds have applications in various fields, including biology and engineering, due to their bright emissive qualities (Sagitova et al., 2023).
Synthetic Chemistry and Material Science
Synthesis of Polyaromatic Naphthalenes : Research on naphthalene derivatives has advanced the synthesis of various naphthalene products, aiding in the construction of polycyclic arenes for material science applications (Xiao & Hoye, 2019).
Porous Organic Frameworks for Gas Separation : Trifluoroethyl-naphthalene derivatives have been used to create robust, crystalline porous organic frameworks. These materials have applications in petrochemical industries, specifically for the selective adsorption of gases like acetylene over ethylene (Jiang et al., 2018).
Chemical Sensing and Biomonitoring : Naphthalene-based chemosensors have been developed using derivatives for the detection of ions like fluoride. These sensors have applications in environmental monitoring and industrial quality control (Vijayakumar et al., 2020).
Biochemical and Health-Related Research
- DNA Adducts Formation Analysis : Studies involving naphthalene derivatives help in understanding the formation of DNA adducts from naphthalene metabolites. This research is crucial in evaluating the exposure to naphthalene and its derivatives in the development of pathologies like cancer (Clergé et al., 2021).
Polymer Science
- Controlled Polymerization : Naphthalene derivatives, including those with trifluoroethyl groups, have been utilized in controlled solid-state polymerization to form crystalline materials. These materials have potential applications in developing new materials with specific properties (Ward et al., 2019).
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3/c13-12(14,15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQRMSPLBWPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558634 | |
| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)naphthalene | |
CAS RN |
123228-02-4 | |
| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




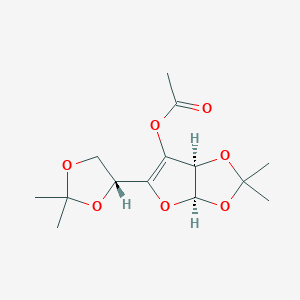

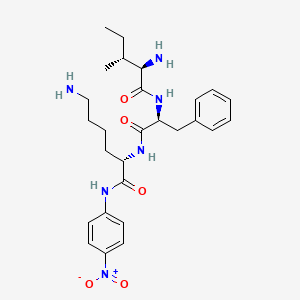
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
